molecular formula C80H64Cl16N4O16Rh2 B12817136 Rh2(R-TCPTAD)4

Rh2(R-TCPTAD)4

Cat. No.: B12817136
M. Wt: 2110.4 g/mol
InChI Key: JFDVMHNQOYVSDK-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rh2(R-TCPTAD)4 involves the reaction of rhodium(II) acetate with the ligand ®-TCPTAD. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually performed at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the synthesis would depend on the availability of the starting materials and the ability to maintain the reaction conditions on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Rh2(R-TCPTAD)4 is primarily used in catalytic reactions involving carbene and nitrene intermediates. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, alkenes, and nitrene precursors. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions include cyclopropanes, aziridines, and amines, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of Rh2(R-TCPTAD)4 involves the formation of a dirhodium-carbene or dirhodium-nitrene intermediate. This intermediate can then insert into a carbon-hydrogen bond or react with an alkene to form a cyclopropane or aziridine. The catalyst’s ability to control regioselectivity and stereoselectivity is due to the chiral environment provided by the ®-TCPTAD ligands .

Properties

Molecular Formula

C80H64Cl16N4O16Rh2

Molecular Weight

2110.4 g/mol

IUPAC Name

2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+)

InChI

InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4

InChI Key

JFDVMHNQOYVSDK-UHFFFAOYSA-J

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]

Origin of Product

United States

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